molecular formula C17H18N2O5S B5489460 4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

Cat. No. B5489460
M. Wt: 362.4 g/mol
InChI Key: VHVDVGORKADUNB-UHFFFAOYSA-N
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Description

The compound “4’-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid” is a biphenyl derivative with various functional groups attached, including a carboxylic acid group, an aminocarbonyl (or amide) group, and an isopropylaminosulfonyl group .


Molecular Structure Analysis

The molecular structure would be based on a biphenyl core with the various functional groups attached at the 3, 4’, and 5’ positions. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo typical organic reactions. For example, the carboxylic acid group could be reduced to an alcohol using a strong reducing agent like lithium aluminium hydride . The amide group could participate in various reactions, including hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the formation of hydrogen bonds, influencing its solubility and boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “4’-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid” would require appropriate safety measures. Some functional groups, such as carboxylic acids and sulfonic acids, can be corrosive and cause skin burns .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities, which could be determined through further studies .

properties

IUPAC Name

3-(4-carbamoylphenyl)-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-10(2)19-25(23,24)15-8-13(7-14(9-15)17(21)22)11-3-5-12(6-4-11)16(18)20/h3-10,19H,1-2H3,(H2,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVDVGORKADUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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